6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine 6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17850521
InChI: InChI=1S/C11H17N3/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14)
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine

CAS No.:

Cat. No.: VC17850521

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 6-butan-2-yl-2-cyclopropylpyrimidin-4-amine
Standard InChI InChI=1S/C11H17N3/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14)
Standard InChI Key ZZYCLYLXAZWZRH-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=CC(=NC(=N1)C2CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Framework

The compound belongs to the pyrimidine class, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Position 2: Cyclopropyl group, a strained three-membered carbocycle.

  • Position 4: Primary amine (–NH₂).

  • Position 6: sec-Butyl group (butan-2-yl), introducing steric bulk and lipophilicity.

Table 1: Structural Comparison with Analogous Pyrimidines

CompoundPosition 2 SubstituentPosition 6 SubstituentPosition 4 SubstituentBioactivity (IC₅₀)Source
6-Chloro-2-methylpyrimidin-4-amineMethylChlorineAmineKinase inhibition: 8.4 nMSearch Result
2-tert-Butyl-6-trifluoromethylpyrimidin-4-aminetert-ButylTrifluoromethylAmineD3R selectivity: 122-foldSearch Result
6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amineCyclopropylsec-ButylAmineHypotheticalN/A

The cyclopropyl group may enhance metabolic stability and receptor selectivity due to its rigid geometry, as observed in dopamine D3 receptor (D3R) ligands . The sec-butyl group likely improves membrane permeability compared to linear alkyl chains .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyrimidine core:

  • Core Construction: Form the pyrimidine ring via condensation reactions (e.g., Biginelli or Pinner synthesis).

  • Substituent Introduction:

    • Cyclopropyl at C2: Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) with cyclopropylboronic acid.

    • sec-Butyl at C6: Alkylation using 2-bromobutane or Grignard reagents.

    • Amine at C4: Ammonolysis of a chloro- or nitro-precursor .

Table 2: Representative Synthetic Routes for Pyrimidine Analogs

StepReagents/ConditionsYieldReference
Pyrimidine ring formationThiourea, β-keto ester, HCl/EtOH65–80%Search Result
Chloro → Amine substitutionNH₃ (g), IPA, 150°C, 16 h91%Search Result
Cyclopropyl introductionCyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃75%Search Result

Challenges and Optimization

  • Steric hindrance from the sec-butyl group may slow SNAr reactions, necessitating elevated temperatures or microwave-assisted synthesis .

  • Regioselectivity: Protecting groups (e.g., Boc) may be required to direct substitution to C6 .

Structure-Activity Relationships (SAR)

Impact of Substituents on Bioactivity

  • Cyclopropyl at C2: Analogous to tert-butyl groups in D3R ligands, cyclopropyl enhances selectivity by fitting into hydrophobic subpockets .

  • sec-Butyl at C6: Compared to methyl or trifluoromethyl, longer alkyl chains improve lipophilicity (clogP ~3.2) and blood-brain barrier penetration .

  • Amine at C4: Critical for hydrogen bonding with aspartate residues in kinase or receptor binding sites .

Table 3: Hypothetical Pharmacokinetic Properties

PropertyPredicted ValueBasis
clogP3.1Calculated via XLOGP3
Solubility (mg/mL)0.05–0.1Analog data from Search Result
Metabolic StabilityModerate (t₁/₂ ~2 h)Cyclopropyl resistance to CYP450

Future Directions

  • Synthetic Optimization: Explore flow chemistry for safer amine introduction .

  • In Silico Screening: Molecular docking against D3R and kinase targets (e.g., BACE1) .

  • In Vivo Studies: Assess bioavailability and CNS penetration in rodent models.

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